molecular formula C14H19N5O2S B2550440 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide CAS No. 2034355-09-2

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide

Cat. No.: B2550440
CAS No.: 2034355-09-2
M. Wt: 321.4
InChI Key: ZQMWXPBSEXOGMM-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a pyrazole ring, and a pyrrolidine ring, all connected through an ethyl chain and a sulfonamide group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(pyridin-4-yl)-1H-pyrazole, which is then reacted with 2-bromoethylamine to form the intermediate 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine. This intermediate is subsequently reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-carboxamide
  • N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-thiol
  • N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-phosphonate

Uniqueness

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the sulfonamide group can enhance the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-22(21,19-8-1-2-9-19)17-7-10-18-12-14(11-16-18)13-3-5-15-6-4-13/h3-6,11-12,17H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMWXPBSEXOGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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